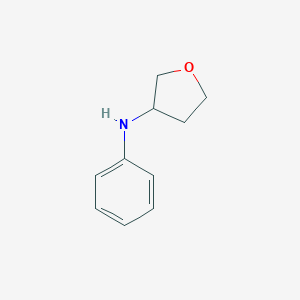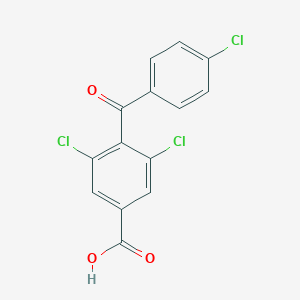![molecular formula C13H12N2 B065977 3-[(E)-2-Pyridin-2-ylvinyl]aniline CAS No. 176034-12-1](/img/structure/B65977.png)
3-[(E)-2-Pyridin-2-ylvinyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(E)-2-Pyridin-2-ylvinyl]aniline” is an organic compound with a molecular weight of 196.25 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of anilines, which “3-[(E)-2-Pyridin-2-ylvinyl]aniline” is a type of, can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reaction of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of “3-[(E)-2-Pyridin-2-ylvinyl]aniline” consists of an amine attached to a benzene ring, making it an aromatic amine . The InChI code for this compound is "1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2/b8-7+" .Chemical Reactions Analysis
Anilines, including “3-[(E)-2-Pyridin-2-ylvinyl]aniline”, can undergo various reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . They can also undergo oxidative coupling reactions .Physical And Chemical Properties Analysis
“3-[(E)-2-Pyridin-2-ylvinyl]aniline” is a solid at room temperature . It has a molecular weight of 196.25 . More detailed physical and chemical properties may require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Electronics
3-[(E)-2-Pyridin-2-ylvinyl]aniline: has potential applications in the field of electronics, particularly in the development of conducting polymers. These polymers can be used in various electronic devices due to their high electrical conductivity, flexibility, and environmental stability . They are also utilized in the production of batteries, sensors, and organic electronic devices.
Medicine
In the medical field, compounds like 3-[(E)-2-Pyridin-2-ylvinyl]aniline can be used as precursors for pharmaceuticals. Aniline derivatives are known to be key intermediates in the synthesis of various drugs . Their reactivity allows for the creation of complex molecules necessary for medicinal chemistry.
Environmental Science
3-[(E)-2-Pyridin-2-ylvinyl]aniline: may find applications in environmental science, particularly in the synthesis of conducting polymer hydrogels. These hydrogels can be used for environmental applications such as waste water treatment due to their ability to absorb and remove contaminants .
Materials Science
In materials science, 3-[(E)-2-Pyridin-2-ylvinyl]aniline could be involved in the creation of polyaniline-based nanocomposites. These materials exhibit enhanced electrical, magnetic, and mechanical properties, making them suitable for use in advanced technological applications like sensors and support catalysts .
Energy Storage
The compound’s derivatives could be used in energy storage solutions. Polyaniline, for instance, is a material that has been extensively studied for its stability and variable electrical conductivity, making it a candidate for use in supercapacitors and batteries .
Sensors
Polyaniline nanowires, which can be synthesized from compounds like 3-[(E)-2-Pyridin-2-ylvinyl]aniline , are used in chemiresistive sensors. These sensors operate by measuring changes in conductivity to detect chemical or biological species, offering high sensitivity and selectivity .
Agriculture
While direct applications in agriculture are not explicitly mentioned, aromatic amines, a category to which 3-[(E)-2-Pyridin-2-ylvinyl]aniline belongs, are used in the synthesis of pesticides and herbicides. These compounds help protect crops from pests and diseases, contributing to agricultural productivity .
Chemical Synthesis
3-[(E)-2-Pyridin-2-ylvinyl]aniline: can serve as a building block in chemical synthesis, particularly in the formation of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile reagent in synthetic organic chemistry .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(E)-2-pyridin-2-ylethenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPUKLNVCMBNMD-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-Pyridin-2-ylvinyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

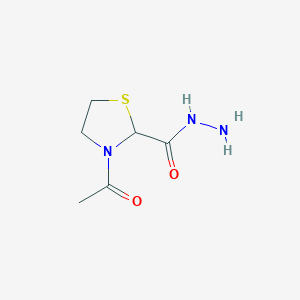
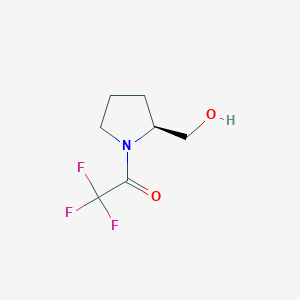

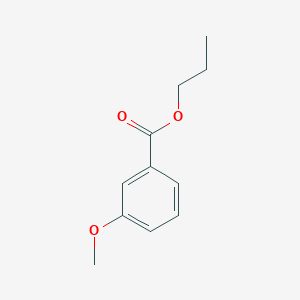
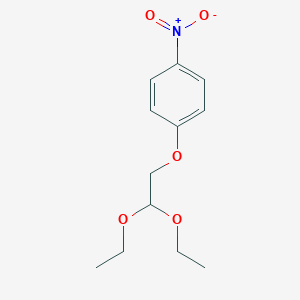
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)

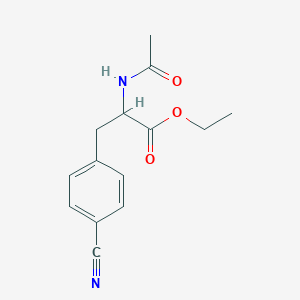
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
